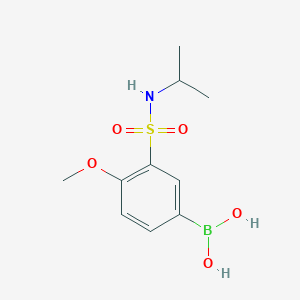

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid

Description

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This particular compound features a phenyl ring substituted with an isopropylsulfamoyl group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZRYJMVGOLEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with an isopropylsulfamoyl group and a methoxy group. This can be achieved through electrophilic aromatic substitution reactions.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This often involves the use of a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Catalyst Selection: Palladium catalysts are commonly used for their efficiency in facilitating borylation reactions.

Reaction Conditions: The reactions are conducted under inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reduction Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

Phenols: Oxidation of the boronic acid group typically yields phenols.

Boranes: Reduction reactions can produce boranes.

Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which plays a crucial role in cancer cell proliferation. The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study: Proteasome Inhibition

A study involving derivatives of boronic acids demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents.

Glucose-Responsive Drug Delivery

Boronic acids are known to interact with diols and sugars, making them valuable for developing glucose-responsive drug delivery systems. This property is particularly beneficial for insulin delivery in diabetic patients.

Case Study: Glucose-Sensitive Polymeric Systems

Matsumoto et al. demonstrated that modifying phenylboronic acid derivatives can enhance their glucose sensitivity under physiological conditions, leading to improved insulin release profiles in response to varying glucose levels.

Sensor Development

The ability of boronic acids to form reversible covalent bonds with biomolecules allows their incorporation into sensor technologies. This feature is particularly useful for developing sensors that monitor glucose levels in diabetic patients.

Case Study: Glucose Sensors

Research has shown that phenylboronic acid derivatives can be used to create sensors capable of detecting glucose concentrations with high sensitivity and specificity.

Mechanism of Action

The mechanism of action of (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications. The compound can also participate in various chemical pathways, depending on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

(3-(N-isopropylsulfamoyl)phenyl)boronic Acid: Similar to the target compound but lacks the methoxy group.

(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the isopropylsulfamoyl and methoxy groups on the phenyl ring. These substituents confer specific chemical properties and reactivity, making the compound particularly useful in certain synthetic and research applications.

Biological Activity

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and metabolic disorders.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and influence cellular signaling pathways. The compound is believed to interact with specific enzymes and receptors, leading to alterations in cellular functions.

Key Mechanisms:

- Enzyme Inhibition: This compound may inhibit proteases, affecting protein degradation pathways and subsequently influencing cell cycle regulation and apoptosis in cancer cells.

- Signal Transduction Modulation: It can alter the expression of genes involved in critical signaling pathways, thereby impacting cellular metabolism and growth .

- Cytotoxic Effects: Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating specific signaling cascades.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of its observed effects:

Case Studies and Research Findings

-

Anticancer Studies:

- A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- In a comparative analysis, the compound was shown to outperform traditional agents in terms of inducing apoptosis and inhibiting tumor growth in xenograft models.

- Mechanistic Insights:

- Inflammatory Response Modulation:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The compound demonstrates favorable absorption characteristics when administered orally or intravenously.

- Distribution: It shows good tissue distribution, particularly in tumor tissues, enhancing its anticancer efficacy.

- Metabolism: Metabolic studies suggest that the compound undergoes phase I metabolism, primarily through cytochrome P450 enzymes.

- Excretion: Renal excretion appears to be the primary route for elimination from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.